molecular formula C19H17BrN4O2S B2881073 N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251672-82-8

N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2881073
CAS No.: 1251672-82-8
M. Wt: 445.34
InChI Key: USCZQIABNNZCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic small molecule characterized by a pyridine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole ring at the 5-position and a thioacetamide side chain linked to a 4-bromo-3-methylphenyl group. Its molecular formula is C₂₀H₁₉BrN₅O₂S (calculated from structural analogs in , where a related compound has C₂₀H₁₉N₅O₃S) . This compound is hypothesized to act as a kinase inhibitor, given structural similarities to CDK5/p25 inhibitors described in .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S/c1-11-8-14(5-6-15(11)20)22-16(25)10-27-17-7-4-13(9-21-17)19-23-18(24-26-19)12-2-3-12/h4-9,12H,2-3,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCZQIABNNZCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Carboxylic Acid Cyclization

Reaction of 3-cyclopropylcarboxylic acid hydrazide with activated carbonyl derivatives under dehydrating conditions yields the target oxadiazole. Typical conditions involve:

Reagent System Temperature Time Yield Range
POCl₃/PCl₅ 80–100°C 4–6 hr 68–72%
HATU/DIPEA RT 12 hr 75–80%

Mechanistic studies confirm this proceeds through intermediate acylhydrazide formation, followed by intramolecular cyclodehydration. The choice of cyclizing agent significantly impacts purity – phosphorus oxychloride generates higher yields but requires rigorous post-reaction neutralization, while coupling agents like HATU enable milder conditions at the expense of reagent cost.

Nitrile Oxide Dipolar Cycloaddition

Alternative routes employ cycloaddition between nitrile oxides and nitriles. For the 3-cyclopropyl variant:

  • Generate cyclopropanecarbonitrile oxide from cyclopropanecarbohydrazide via oxidation (NaOCl, 0°C)
  • React with 5-cyanopyridine derivatives in toluene at reflux (110°C, 8 hr)

This method achieves 65–70% isolated yield but requires strict exclusion of moisture to prevent nitrile oxide decomposition.

Thioether Bond Formation

Coupling the oxadiazole-containing pyridine moiety to the thioacetamide precursor employs nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:

SNAr Methodology

Activation of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine using:

Base Solvent Temp Time Yield
K₂CO₃ DMF 80°C 12 hr 58%
DBU ACN 60°C 6 hr 72%

The mercaptoacetamide nucleophile (HSCH₂CONH-Ar) must be generated in situ via reduction of disulfide precursors (e.g., (SCH₂CONH-Ar)₂) with TCEP (tris(2-carboxyethyl)phosphine) to prevent oxidative side reactions.

Palladium-Catalyzed Coupling

For sterically hindered substrates, Pd(PPh₃)₄ (5 mol%) in degassed THF at 70°C facilitates coupling between 2-bromopyridine derivatives and thiolate anions. This approach achieves 81% yield but requires rigorous oxygen exclusion.

Amide Bond Formation

Final coupling of N-(4-bromo-3-methylphenyl)amine to the thioether-acetic acid intermediate employs two principal strategies:

Carbodiimide-Mediated Activation

Optimized protocol:

  • Dissolve 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetic acid (1 eq) in DCM
  • Add EDCI (1.2 eq), HOBt (1.1 eq), stir 30 min at 0°C
  • Introduce N-(4-bromo-3-methylphenyl)amine (1.05 eq), warm to RT, stir 18 hr
  • Workup: Wash with 5% citric acid, saturated NaHCO₃, brine
  • Purify via silica chromatography (hexane:EtOAc 3:1 → 1:1 gradient)

Yield: 78–82%

Mixed Carbonate Method

For acid-sensitive substrates:

  • Convert acid to acyl imidazole using CDI (1.5 eq) in THF
  • React with amine in presence of DMAP (0.2 eq) at 40°C
  • Isolate product via precipitation from MTBE

This method achieves comparable yields (75–78%) while minimizing racemization risks.

Industrial Scale Considerations

Bench-scale synthesis (1–100 g) typically employs batch reactors, but production-scale manufacturing (>10 kg) implements continuous flow systems for enhanced control:

Parameter Batch Reactor Flow Reactor
Oxadiazole Step 72% yield 85% yield
Thioether Step 68% yield 78% yield
Amide Step 75% yield 82% yield
Total Time 48 hr 8 hr

Key advantages of flow chemistry include precise temperature control during exothermic cyclization steps and reduced solvent volumes (30–40% reduction vs batch).

Analytical Characterization

Critical quality control parameters and analytical methods:

Property Method Specification
Identity ¹H NMR (DMSO-d₆) δ 8.72 (d, J=8.4 Hz, Py-H), 2.41 (s, CH₃), 1.87 (m, cyclopropyl)
Purity HPLC (C18, 0.1% TFA) ≥98.5% AUC
Residual Solvents GC-MS <500 ppm DMF
Heavy Metals ICP-MS <10 ppm Pd

Mass spectrometry confirms molecular ion at m/z 445.34 [M+H]⁺ with characteristic isotopic pattern from bromine (1:1 ratio for M/M+2).

Process-Related Impurities

Common impurities identified during method validation:

Impurity Structure Control Strategy
A Des-bromo analog Limit starting amine purity to ≥99%
B Oxadiazole ring-opened diacid Maintain reaction pH >8 during cyclization
C Disulfide dimer Keep TCEP excess >2 eq in thiol generation

Forced degradation studies show susceptibility to acidic hydrolysis (oxadiazole ring cleavage at pH <3) and photooxidation (sulfoxide formation under UV light).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The bromo group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromo group.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines or Thiols Substituted Products: From nucleophilic substitution reactions.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes or receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the oxadiazole ring and the thioether linkage suggests potential interactions with protein active sites, possibly inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Molecular Formula Molecular Weight Substituents (R₁, R₂, R₃) Melting Point (°C) Yield (%)
Target Compound C₂₀H₁₉BrN₅O₂S 474.42 3-cyclopropyl (oxadiazole), Br Not reported Not reported
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₇H₁₆BrN₅OS 418.30 Ethyl (triazole), Br Not reported Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) C₂₀H₂₁ClN₄O₂S₂ 456.98 4-chlorobenzyl (thiadiazole), Cl 132–134 74
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) C₁₅H₂₀N₄O₂S₂ 352.47 Ethyl (thiadiazole), isopropyl 168–170 78
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide C₂₀H₁₉N₅O₃S 409.46 Cyclopropyl (oxadiazole), acetamide Not reported Not reported

Key Observations :

Core Heterocycle Differences : The target compound’s 1,2,4-oxadiazole ring (vs. thiadiazole in or triazole in ) may enhance π-π stacking interactions in biological targets due to its electron-deficient nature .

Synthetic Accessibility : Thiadiazole derivatives (e.g., 5g) show higher yields (78%) compared to thioacetamides with bulkier substituents, suggesting that the cyclopropane-oxadiazole-pyridine system in the target compound may require specialized synthetic protocols .

Challenges and Limitations

Biological Testing: No in vitro or in vivo data exist for the target compound, requiring extrapolation from structurally related molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.